methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoate ester group, a pyrazole ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the ethylphenyl group: This step involves the alkylation of the pyrazole ring with an ethylphenyl halide under basic conditions.
Formation of the hydrazone linkage: The pyrazole derivative is then reacted with a benzoic acid derivative to form the hydrazone linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used but can include alcohols or amides.
Scientific Research Applications
Methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the pyrazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-methylbenzoate: A methyl ester of 4-methylbenzoic acid, used in organic synthesis.
Uniqueness
Methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its combination of a pyrazole ring, an ethylphenyl group, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler esters like methyl benzoate or ethyl benzoate.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(4-ethylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H20N4O3/c1-3-14-4-8-16(9-5-14)18-12-19(24-23-18)20(26)25-22-13-15-6-10-17(11-7-15)21(27)28-2/h4-13H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
VTHMJROVZKCWPI-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.